N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide
Overview
Description
N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide, commonly known as THIP, is a synthetic compound that belongs to the class of GABA (gamma-aminobutyric acid) agonists. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
THIP acts as a GABA agonist, which means that it enhances the activity of GABA, the main inhibitory neurotransmitter in the central nervous system. This leads to an overall decrease in neuronal excitability, resulting in the anxiolytic, sedative, and anticonvulsant effects observed with THIP administration.
Biochemical and Physiological Effects:
THIP has been shown to increase the activity of GABAergic neurons in the brain, leading to a decrease in neuronal excitability. This results in anxiolytic, sedative, and anticonvulsant effects. THIP has also been shown to increase slow-wave sleep in animal studies.
Advantages and Limitations for Lab Experiments
THIP has several advantages as a research tool, including its high potency and selectivity for GABA receptors. It is also relatively stable and easy to administer. However, THIP has a short half-life and can be rapidly metabolized, which can complicate experimental design.
Future Directions
Future research on THIP could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety disorders, sleep disorders, and epilepsy. Additionally, further studies could investigate the underlying mechanisms of THIP's effects on GABAergic neurotransmission and neuronal excitability.
Scientific Research Applications
THIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in preclinical studies. It has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome and sleep disorders.
properties
IUPAC Name |
N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-16(13(18)17-4-6-19-7-5-17)9-11-14-12(15-20-11)10-3-2-8-21-10/h2-3,8H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEIYTLAZPTTBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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